molecular formula C10H11NO B1422681 1,3-Dimethyl-1h-indol-5-ol CAS No. 10102-95-1

1,3-Dimethyl-1h-indol-5-ol

Cat. No.: B1422681
CAS No.: 10102-95-1
M. Wt: 161.2 g/mol
InChI Key: YIHBZFHOBSCEFD-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-indol-5-ol (CAS 10102-95-1) is an indole derivative with molecular formula C₁₀H₁₁NO and a molecular weight of 161.2 g/mol . Its structure features a hydroxyl group at position 5 and methyl groups at positions 1 and 3 of the indole ring. This substitution pattern enhances steric bulk and lipophilicity compared to simpler indole analogs, making it valuable in material science and synthetic chemistry .

Properties

IUPAC Name

1,3-dimethylindol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-6-11(2)10-4-3-8(12)5-9(7)10/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHBZFHOBSCEFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=C1C=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701311504
Record name 1,3-Dimethyl-1H-indol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10102-95-1
Record name 1,3-Dimethyl-1H-indol-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10102-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl-1H-indol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1h-indol-5-ol typically involves the modification of the indole ring system. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the regioselective Heck reaction of aryl triflates with alkenes, followed by further functionalization steps .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or catalytic processes that ensure high yield and purity. These methods are optimized for scalability and cost-effectiveness .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1h-indol-5-ol involves its interaction with specific molecular targets and pathways. It often acts by binding to receptors or enzymes, thereby modulating their activity. The exact pathways depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 1,3-Dimethyl-1H-indol-5-ol and related indole derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications
This compound 1-CH₃, 3-CH₃, 5-OH C₁₀H₁₁NO 161.2 Material science intermediates
3-Methyl-1H-indol-5-ol 3-CH₃, 5-OH C₉H₉NO 147.17 Pharmaceutical precursor
1-Methyl-1H-indol-5-ol 1-CH₃, 5-OH C₉H₉NO 147.17 Material science
5-Hydroxyindole (base structure) 5-OH C₈H₇NO 133.15 Baseline for structural studies
3-(2-Aminoethyl)-5-methoxy-1H-indol-6-ol 3-(CH₂NH₂), 5-OCH₃, 6-OH C₁₁H₁₄N₂O₂ 206.24 Neurotransmitter analog
3-(Triazolyl-ethyl)-5-OH derivatives (e.g., 6c) 3-(triazole-ethyl), 5-OH C₁₉H₁₈N₄O₂ 334.37 Antioxidants for ischemia

Key Observations :

  • Lipophilicity: The dual methyl groups in this compound increase its hydrophobicity compared to mono-methylated (e.g., 1-Methyl-1H-indol-5-ol) or non-methylated analogs (e.g., 5-hydroxyindole). This property is critical for material science applications requiring non-polar interactions .
  • Electronic Effects: Methoxy (e.g., 3-(2-aminoethyl)-5-methoxy-1H-indol-6-ol) or halogen substituents (e.g., chloro in ’s compounds) alter electron density, affecting reactivity and binding in biological systems .
  • Steric Hindrance : Bulkier substituents, such as triazole rings (), reduce conformational flexibility but enhance specificity in molecular recognition .

Biological Activity

Overview

1,3-Dimethyl-1H-indol-5-ol, a derivative of indole, is recognized for its diverse biological activities and potential therapeutic applications. Indole derivatives are extensively studied due to their roles in various biochemical pathways and their interactions with biological targets. This article focuses on the biological activity of this compound, summarizing its mechanisms of action, biochemical properties, and relevant case studies.

Target of Action

This compound interacts with multiple biological targets due to its structural characteristics. Indole derivatives generally engage with receptors and enzymes involved in critical cellular processes.

Mode of Action

The compound exerts its effects through various mechanisms, including:

  • Receptor Binding: Engaging with specific receptors to modulate signaling pathways.
  • Enzyme Interaction: Acting as an inhibitor or activator for enzymes involved in metabolic processes.
  • Gene Expression Modulation: Influencing the transcriptional activity of genes associated with cellular functions.

This compound exhibits several key biochemical properties:

  • Molecular Weight: 161.20 g/mol
  • Solubility: Soluble in organic solvents, which facilitates its use in various chemical reactions and biological assays.

The compound's ability to interact with biomolecules allows it to influence cellular metabolism and signaling pathways significantly.

Biological Activities

This compound has been studied for its potential in several biological activities:

Antimicrobial Activity

Research indicates that indole derivatives can exhibit antimicrobial properties. For example, compounds structurally related to this compound have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL .

CompoundMIC (µg/mL)Activity
This compoundTBDTBD
Related Indole Compound0.25Anti-MRSA

Anticancer Potential

Indole derivatives are also being investigated for their anticancer properties. Studies have demonstrated that certain analogs exhibit cytotoxic effects against various cancer cell lines while maintaining low toxicity towards normal cells .

Study on Antimicrobial Properties

In a comprehensive study evaluating the antimicrobial efficacy of indole derivatives, this compound was included in a library of compounds tested against MRSA and Cryptococcus neoformans. The results highlighted the compound's potential as a selective antifungal agent without significant cytotoxicity .

Evaluation of Cytotoxicity

A separate investigation assessed the cytotoxic effects of various indole derivatives on human embryonic kidney cells (HEK293). The study found that while some derivatives exhibited cytotoxicity at higher concentrations, others like the more active anti-MRSA compounds showed no hemolytic activity at concentrations up to 32 µg/mL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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